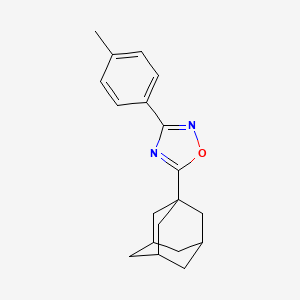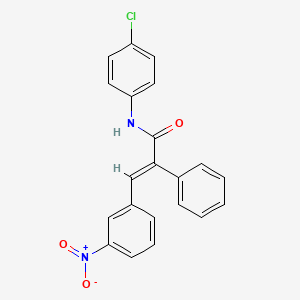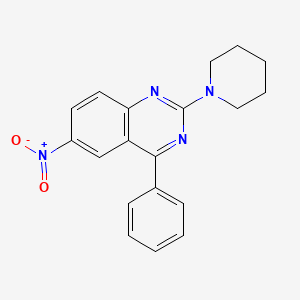![molecular formula C19H22N2O3 B5125933 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a chemical compound that is commonly used in scientific research. MPB is a derivative of a class of compounds known as benzamides, which have been shown to have a variety of biological activities. MPB has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is not fully understood, but it is thought to involve its ability to inhibit HDAC activity. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to changes in cell behavior. This compound has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit HDAC activity.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is its selectivity for HDAC1 and HDAC3, which may reduce the risk of off-target effects. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. One limitation of this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for research on 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent analogs of this compound that could be used as anticancer agents. Another area of research is the investigation of the neuroprotective effects of this compound, and its potential applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis and purification of this compound could lead to improvements in its effectiveness and reduce the cost of production.
Métodos De Síntesis
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 3-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. This compound has been shown to selectively inhibit the activity of HDAC1 and HDAC3, which has led to its investigation as a potential anticancer agent.
Propiedades
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(8-6-15)19(22)23/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHWEQFXXMQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)


![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)


![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)



![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)